N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide -

N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide

Catalog Number: EVT-3991180
CAS Number:
Molecular Formula: C21H27N3O2
Molecular Weight: 353.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[D-Ala2,N-Me-Phe4,Gly-ol5]-Enkephalin

Compound Description: [D-Ala2,N-Me-Phe4,Gly-ol5]-Enkephalin is a mu opioid receptor agonist. It exhibits antinociceptive effects, particularly in the context of inflammation. [] This compound has been studied for its ability to reduce pain sensation when administered peripherally. []

Relevance: [D-Ala2,N-Me-Phe4,Gly-ol5]-Enkephalin, like "N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide," contains a piperidine ring. While the overall structures differ significantly, the presence of this common structural motif suggests a potential connection in terms of their interaction with biological targets, particularly those involved in pain modulation. []

[D-Pen2,5]-Enkephalin

Compound Description: [D-Pen2,5]-Enkephalin acts as a delta opioid receptor agonist. Similar to [D-Ala2,N-Me-Phe4,Gly-ol5]-Enkephalin, it displays antinociceptive properties in inflamed tissues. [] This compound has also been investigated for its potential to alleviate pain when administered locally. []

Relevance: Although [D-Pen2,5]-Enkephalin does not directly share structural similarities with "N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide," both compounds belong to the class of opioid receptor agonists. Their shared ability to modulate pain signaling pathways, albeit through different receptor subtypes, makes [D-Pen2,5]-Enkephalin a relevant compound for comparison. []

trans-(+/-)3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzeneacetamide

Compound Description: trans-(+/-)3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzeneacetamide is a kappa opioid receptor agonist known for its analgesic effects, especially in inflammatory conditions. [] Studies have explored its potential for pain relief when administered locally. []

Relevance: While trans-(+/-)3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzeneacetamide differs significantly in overall structure from "N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide," it's relevant due to its membership in the opioid receptor agonist class. This shared classification highlights the potential for both compounds to interact with opioid receptors and influence pain signaling pathways. []

(+/-)-(5β,7α,8β)-3,4-Dichloro-N-[3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro[4,5]dec-7-yl]benzeneacetamide (SMBU-1)

Compound Description: (+/-)-(5β,7α,8β)-3,4-Dichloro-N-[3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro[4,5]dec-7-yl]benzeneacetamide, also known as SMBU-1, is a kappa opioid receptor ligand. It exhibits moderate affinity for the kappa receptor and demonstrates a degree of selectivity for this receptor over the mu receptor. [] This compound has the ability to irreversibly inhibit kappa-receptor binding. []

Relevance: Although the overall structures of (+/-)-(5β,7α,8β)-3,4-Dichloro-N-[3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro[4,5]dec-7-yl]benzeneacetamide and "N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide" differ, they share a common element: the presence of a cyclohexyl group. This shared structural feature suggests a potential connection in their binding interactions with certain biological targets, potentially influencing their pharmacological properties. []

trans-N-methyl-N-[5-oxo-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide

Compound Description: trans-N-methyl-N-[5-oxo-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide exhibits high affinity for the kappa opioid receptor and displays substantial selectivity for this receptor over the mu receptor. []

Relevance: trans-N-methyl-N-[5-oxo-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide is relevant to "N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide" because both compounds share a core structure consisting of a cyclohexyl ring directly linked to a benzene ring via an amide bond. This structural similarity suggests a potential for shared binding interactions with specific biological targets. []

N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-(6-(trifluoromethyl)quinazolin-4-ylamino)pyrrolidin-1-yl)cyclohexyl)acetamide

Compound Description: N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-(6-(trifluoromethyl)quinazolin-4-ylamino)pyrrolidin-1-yl)cyclohexyl)acetamide exhibits antagonist or partial agonist/antagonist activity at the MCP-1 receptor. [] It possesses desirable pharmacological properties and has potential applications in treating inflammatory, allergic, autoimmune, metabolic, cancer, and cardiovascular diseases. []

Relevance: N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-(6-(trifluoromethyl)quinazolin-4-ylamino)pyrrolidin-1-yl)cyclohexyl)acetamide, like "N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide," features a cyclohexyl ring as part of its structure. This shared structural element suggests a potential for similar interactions with certain biological targets. []

ARN077 (5-phenylpentyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate)

Compound Description: ARN077 is a potent and selective inhibitor of NAAA. [] It has demonstrated efficacy in rodent models of hyperalgesia and allodynia when administered topically. []

Relevance: ARN077 belongs to the class of β-lactone NAAA inhibitors, which share a common β-lactone ring structure. While "N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide" does not have this specific ring, exploring compounds like ARN077 provides insights into alternative structural motifs capable of inhibiting NAAA. []

ARN726 (4-cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate)

Compound Description: ARN726 is a potent, selective, and systemically active inhibitor of NAAA. [] It exhibits anti-inflammatory effects in mouse models of inflammation and can suppress inflammatory responses in human macrophages. []

Relevance: ARN726 shares a critical structural feature with "N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide": the presence of a cyclohexylbutyl group. This similarity suggests that this group may play a role in binding to NAAA or other related targets. Understanding the structure-activity relationship of compounds like ARN726 can guide the design of novel NAAA inhibitors. []

undec-10-ynyl-N-[(3S)-2-oxoazetidin-3-yl]carbamate (ARN14686)

Compound Description: undec-10-ynyl-N-[(3S)-2-oxoazetidin-3-yl]carbamate, also known as ARN14686, is an activity-based probe designed to detect catalytically active NAAA in vitro and in vivo. [] It effectively inhibits hNAAA and rNAAA, while showing weak inhibition of rat AC. []

Relevance: ARN14686, like "N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide," possesses an alkyne group, although at different positions within their structures. This shared feature highlights the potential utility of alkyne groups in designing probes for enzymes like NAAA. Furthermore, comparing the structures of ARN14686 and the target compound can help understand the structural requirements for NAAA inhibition and probe development. []

Properties

Product Name

N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide

IUPAC Name

N-cyclohexyl-6-oxo-N-prop-2-ynyl-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C21H27N3O2/c1-2-14-24(19-9-4-3-5-10-19)21(26)17-11-12-20(25)23(15-17)16-18-8-6-7-13-22-18/h1,6-8,13,17,19H,3-5,9-12,14-16H2

InChI Key

BWHWHUXSOHUECS-UHFFFAOYSA-N

Canonical SMILES

C#CCN(C1CCCCC1)C(=O)C2CCC(=O)N(C2)CC3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.